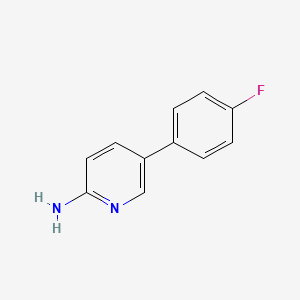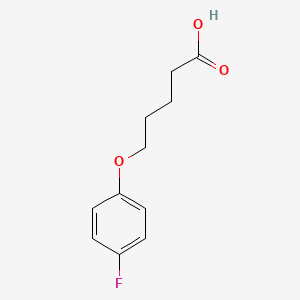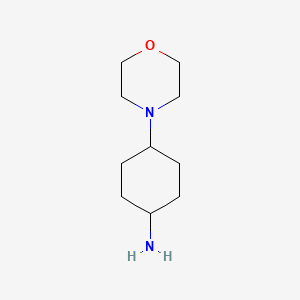
4-异丙氧基-3-(三氟甲基)苯甲酸
描述
4-Isopropoxy-3-(trifluoromethyl)benzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a benzoic acid carrying a 4-trifluoromethyl substituent .
Molecular Structure Analysis
The molecular formula of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid is C11H11F3O3, and its molecular weight is 248.2 . The InChI code is 1S/C11H11F3O3/c1-6(2)17-9-4-3-7(10(15)16)5-8(9)11(12,13)14/h3-6H,1-2H3,(H,15,16) .
Physical And Chemical Properties Analysis
4-Isopropoxy-3-(trifluoromethyl)benzoic acid is a white to pale-yellow to yellow-brown solid . The storage temperature is recommended to be at refrigerator conditions .
科学研究应用
Antifungal Applications
4-Isopropoxy-3-(trifluoromethyl)benzoic acid has been studied for its potential as an antifungal agent. Salicylanilide esters of this compound have shown in vitro activity against various fungal strains, indicating its use in developing new antimycotic agents . The antifungal activity varies, with moulds being more susceptible than yeasts, suggesting its potential use in targeting specific fungal pathogens.
Synthesis of Salicylanilide Esters
This compound is utilized in the synthesis of salicylanilide esters, which are of interest due to their medicinal properties . The process involves the esterification of salicylanilides with 4-Isopropoxy-3-(trifluoromethyl)benzoic acid, leading to compounds with varied biological activities.
Analytical Chemistry
In analytical chemistry, 4-Isopropoxy-3-(trifluoromethyl)benzoic acid can serve as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods . Its stability and distinct chemical properties make it suitable for accurate quantification in complex mixtures.
安全和危害
4-Isopropoxy-3-(trifluoromethyl)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and wearing personal protective equipment .
作用机制
Target of Action
It is known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic compounds in its mechanism of action.
Mode of Action
In the context of suzuki–miyaura coupling, it can be inferred that the compound may participate in the formation of carbon-carbon bonds .
Biochemical Pathways
Given its use in suzuki–miyaura coupling , it can be inferred that it plays a role in the synthesis of complex organic compounds.
Pharmacokinetics
It is known that the compound has a molecular weight of 2482 , which may influence its bioavailability and pharmacokinetics.
Result of Action
Its role in the suzuki–miyaura coupling suggests that it contributes to the formation of carbon-carbon bonds, which is a crucial process in organic synthesis.
Action Environment
It is known that the compound is stable under normal temperatures and pressures , suggesting that it may be relatively resistant to environmental variations.
属性
IUPAC Name |
4-propan-2-yloxy-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-6(2)17-9-4-3-7(10(15)16)5-8(9)11(12,13)14/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRZLMJTOCTKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626751 | |
| Record name | 4-[(Propan-2-yl)oxy]-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213598-16-4 | |
| Record name | 4-(1-Methylethoxy)-3-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213598-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Propan-2-yl)oxy]-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)



![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)
![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)